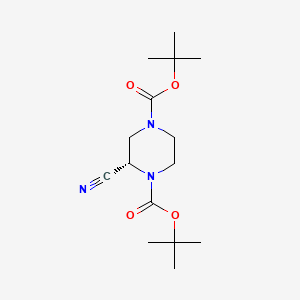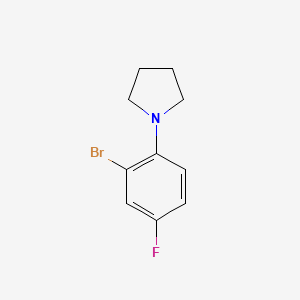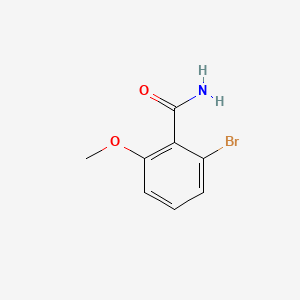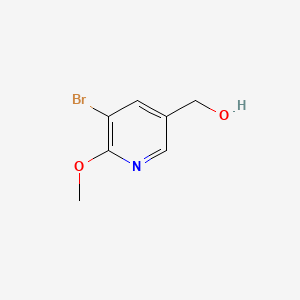
methyl 2-(2,6-diaminophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,6-diaminophenyl)acetate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two amino groups at the 2 and 6 positions, and the carboxylic acid group is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(2,6-diaminophenyl)acetate can be synthesized through several synthetic routes. One common method involves the esterification of 2-(2,6-diaminophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amination of methyl 2-bromoacetate with 2,6-diaminobenzene. This reaction is usually performed in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2,6-diaminophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Methyl 2-(2,6-dinitrophenyl)acetate.
Reduction: Methyl 2-(2,6-diaminophenyl)ethanol.
Substitution: Methyl 2-(2,6-dihalophenyl)acetate or methyl 2-(2,6-dialkylphenyl)acetate.
Aplicaciones Científicas De Investigación
Methyl 2-(2,6-diaminophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving esterases and amidases.
Industry: The compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mecanismo De Acción
The mechanism of action of methyl 2-(2,6-diaminophenyl)acetate depends on its specific application. In biological systems, the compound may act as a substrate or inhibitor of enzymes involved in ester hydrolysis or amide bond formation. The amino groups can form hydrogen bonds with active site residues, while the ester group can undergo nucleophilic attack by catalytic residues.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2,4-diaminophenyl)acetate: Similar structure but with amino groups at the 2 and 4 positions.
Methyl 2-(2,6-dihydroxyphenyl)acetate: Similar structure but with hydroxyl groups instead of amino groups.
Methyl 2-(2,6-dimethylphenyl)acetate: Similar structure but with methyl groups instead of amino groups.
Uniqueness
Methyl 2-(2,6-diaminophenyl)acetate is unique due to the presence of two amino groups at the 2 and 6 positions, which can participate in a variety of chemical reactions and interactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.
Propiedades
Número CAS |
1341124-14-8 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.207 |
Nombre IUPAC |
methyl 2-(2,6-diaminophenyl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5,10-11H2,1H3 |
Clave InChI |
VCKIJAPQGBZVKE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=C(C=CC=C1N)N |
Sinónimos |
methyl 2-(2,6-diaminophenyl)acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)




![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)




![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)


![5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B572117.png)
